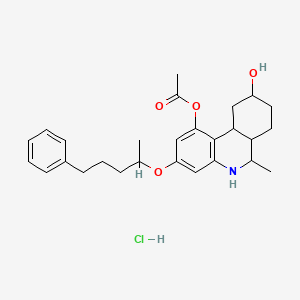
Nantradol HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nantradol hydrochloride is a potent synthetic cannabinoid analog known for its powerful analgesic properties. It has been extensively studied for its potential therapeutic applications, particularly in pain management. Unlike traditional opioids, nantradol hydrochloride offers a unique mechanism of action, making it a subject of interest in both pharmacological research and clinical studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of nantradol hydrochloride involves multiple steps, starting from the basic phenanthridinone structure. The key steps include:
Hydroxylation: Introduction of a hydroxyl group to the phenanthridinone core.
Methylation: Addition of a methyl group to enhance the compound’s stability and bioavailability.
Acetylation: Formation of an acetate ester to improve the compound’s solubility and pharmacokinetic properties.
Industrial Production Methods: Industrial production of nantradol hydrochloride typically involves large-scale organic synthesis techniques. The process is optimized for high yield and purity, often employing advanced chromatographic methods for purification. Reaction conditions are carefully controlled to ensure consistency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions: Nantradol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents to modify the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of nantradol hydrochloride, each with distinct pharmacological properties. These derivatives are often studied for their potential therapeutic applications .
Aplicaciones Científicas De Investigación
Nantradol hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of structural modifications on cannabinoid activity.
Biology: Investigated for its interactions with cannabinoid receptors and its effects on cellular signaling pathways.
Medicine: Explored as a potential analgesic for chronic pain management, with studies indicating its efficacy in reducing pain without the severe side effects associated with opioids.
Industry: Utilized in the development of new synthetic cannabinoids for therapeutic use.
Propiedades
Fórmula molecular |
C27H36ClNO4 |
|---|---|
Peso molecular |
474.0 g/mol |
Nombre IUPAC |
[9-hydroxy-6-methyl-3-(5-phenylpentan-2-yloxy)-5,6,6a,7,8,9,10,10a-octahydrophenanthridin-1-yl] acetate;hydrochloride |
InChI |
InChI=1S/C27H35NO4.ClH/c1-17(8-7-11-20-9-5-4-6-10-20)31-22-15-25-27(26(16-22)32-19(3)29)24-14-21(30)12-13-23(24)18(2)28-25;/h4-6,9-10,15-18,21,23-24,28,30H,7-8,11-14H2,1-3H3;1H |
Clave InChI |
NSOGAHPJIFTUHV-UHFFFAOYSA-N |
SMILES canónico |
CC1C2CCC(CC2C3=C(N1)C=C(C=C3OC(=O)C)OC(C)CCCC4=CC=CC=C4)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Sodium;[17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] sulfate](/img/no-structure.png)
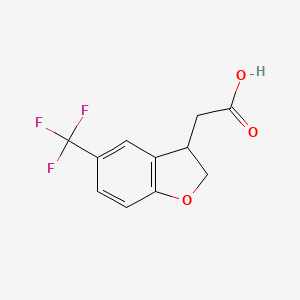
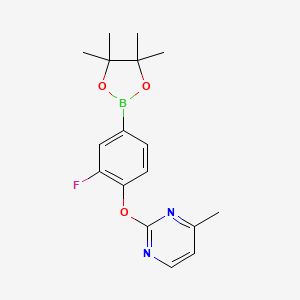
![benzyl 2-[(5-bromo-1H-indol-3-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B12292515.png)
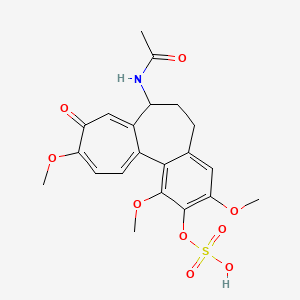
![Methyl 3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B12292531.png)
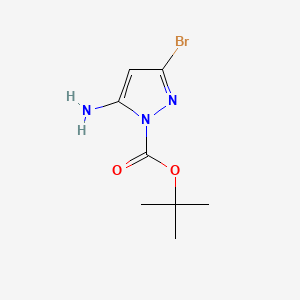
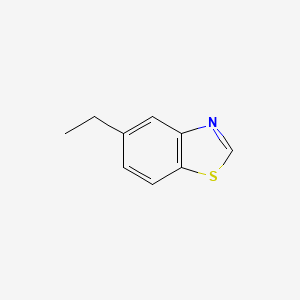
![tert-Butyl (3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-2-yl)carbamate](/img/structure/B12292580.png)
